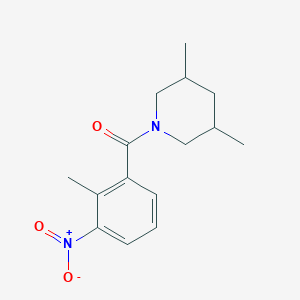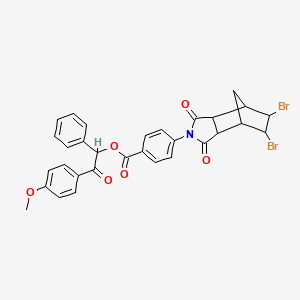
(3,5-Dimethylpiperidin-1-yl)(2-methyl-3-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-DIMETHYL-1-(2-METHYL-3-NITROBENZOYL)PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 2-methyl-3-nitrobenzoyl group and two methyl groups at positions 3 and 5. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-1-(2-METHYL-3-NITROBENZOYL)PIPERIDINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions.
Introduction of Substituents: The methyl groups at positions 3 and 5 can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Benzoyl Group: The 2-methyl-3-nitrobenzoyl group can be attached to the piperidine ring through acylation reactions using the corresponding benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
3,5-DIMETHYL-1-(2-METHYL-3-NITROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
- Reduction
Oxidation: Potassium permanganate, chromium trioxide.
特性
分子式 |
C15H20N2O3 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
(3,5-dimethylpiperidin-1-yl)-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C15H20N2O3/c1-10-7-11(2)9-16(8-10)15(18)13-5-4-6-14(12(13)3)17(19)20/h4-6,10-11H,7-9H2,1-3H3 |
InChIキー |
MSMZPBGANVGFBL-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-3-fluorobenzamide](/img/structure/B11660061.png)
![N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-3-methylbenzamide](/img/structure/B11660062.png)

![6-[4-(benzyloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11660084.png)
![3-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}propyl acetate](/img/structure/B11660085.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11660087.png)
![N'-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B11660092.png)
![(2E,5Z)-5-{[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11660095.png)
![Propyl {[4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11660098.png)
![4-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11660106.png)
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-phenylfuran-2-carboxamide](/img/structure/B11660107.png)
![dimethyl 2-{1-[(2,5-dioxopyrrolidin-1-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11660116.png)
![N-(2-ethylphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11660118.png)
![6-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11660119.png)
